m-((p-Fluorophenyl)sulphonyl)toluene
Description
m-((p-Fluorophenyl)sulphonyl)toluene is an aromatic sulfone compound characterized by a toluene backbone substituted with a p-fluorophenylsulfonyl group at the meta position. Its molecular structure combines the electron-withdrawing sulfonyl group (–SO₂–) with the fluorine atom’s electronegativity, influencing its chemical reactivity and physical properties. This compound is structurally related to pharmaceutical intermediates and sulfonamide derivatives, where sulfonyl groups are critical for bioactivity .
Properties
CAS No. |
87787-49-3 |
|---|---|
Molecular Formula |
C13H11FO2S |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-3-methylbenzene |
InChI |
InChI=1S/C13H11FO2S/c1-10-3-2-4-13(9-10)17(15,16)12-7-5-11(14)6-8-12/h2-9H,1H3 |
InChI Key |
OTJNJSHIASASQC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)S(=O)(=O)C2=CC=C(C=C2)F |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)C2=CC=C(C=C2)F |
Appearance |
Solid powder |
Other CAS No. |
87787-49-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
m-((p-Fluorophenyl)sulphonyl)toluene |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares m-((p-Fluorophenyl)sulphonyl)toluene with structurally or functionally related sulfonyl-containing compounds, based on synthesis, stability, and applications:
Key Findings:
Reactivity and Stability: The fluorine atom in this compound enhances the sulfonyl group’s electron-withdrawing effect compared to non-fluorinated analogs like p-toluenesulfonic acid. This increases its stability in hydrolytic conditions, a trait critical for pharmaceutical intermediates . Sulfonyl azides (e.g., oligonucleotide modifiers) share similar sulfonyl stability but require milder reaction conditions for conjugation compared to phosphoramidite-based systems .
Synthetic Flexibility :
- Unlike N-Aryl-p-toluenesulfonamides, which require precise control of aryl amine reactivity , this compound’s synthesis can leverage toluene’s inherent reactivity in sulfonation reactions, as seen in industrial processes for saccharin and sulfa drugs .
Pharmaceutical Relevance :
- Bicalutamide’s structural similarity underscores the importance of meta-substitution patterns for bioactivity. Its USP specifications (98–102% purity) suggest stringent quality control measures that may apply to this compound in drug manufacturing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
